Parishin E

Catalog No.
S882194
CAS No.
M.F
C19H24O13
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parishin E

Product Name

Parishin E

IUPAC Name

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid

Molecular Formula

C19H24O13

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1

InChI Key

XAIUTKHLNZBMEG-HUNOYVTQSA-N

SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
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This lack of presence in scientific databases suggests that "Parishin E" is not a commonly used term in scientific research. It's possible that:

  • The term is a misspelling of another scientific compound.
  • "Parishin E" refers to a substance not yet studied in a scientific context.
  • It might be a name used in a specific field or industry that hasn't been documented in scientific literature.

Parishin E is a phenolic glycoside derived from Gastrodia elata, a traditional medicinal plant known for its neuroprotective and antioxidant properties. This compound is part of a larger family of parishins, which are characterized by their unique structural features involving citric acid and varying numbers of glucose units. Parishin E specifically exhibits significant biological activities, making it a subject of interest in pharmacological research.

Parishin E has been shown to exhibit several notable biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals, thereby reducing oxidative stress and potential cellular damage.
  • Neuroprotective Effects: Studies indicate that parishin E can modulate neurotransmitter levels and inhibit neuroinflammation, contributing to its protective effects against neurodegenerative diseases .
  • Anti-inflammatory Activity: This compound has been linked to the inhibition of pro-inflammatory enzymes, thus playing a role in reducing inflammation in various biological contexts .

Parishin E can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting parishins from Gastrodia elata using techniques like subcritical water extraction or high-performance liquid chromatography. These methods optimize yield while preserving the bioactive components .
  • Synthetic Approaches: Although less common, synthetic routes can be developed to create parishin E in a laboratory setting, typically involving chemical modification of simpler phenolic compounds .

Several compounds share structural similarities with parishin E. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Parishin AContains fewer glucose units than parishin EAntioxidant; anti-inflammatoryPrimarily studied for its effects on cardiovascular health
Parishin BSimilar backbone but different substituentsNeuroprotective; modulates neurotransmitter levelsMore potent in inhibiting specific inflammatory pathways
Parishin CContains citric acid linked to multiple glucose unitsNeuroprotective; antioxidantFocused on cognitive enhancement and neuroprotection

Parishin E stands out due to its specific balance of antioxidant and neuroprotective effects, making it particularly valuable in pharmacological research compared to other parishins .

Parishin E, with the molecular formula C₁₉H₂₄O₁₃ and molecular weight of 460.39 Da [1] [2], represents a bioactive phenolic glucoside derivative isolated from Gastrodia elata that has garnered significant attention for its antioxidant properties [3]. The compound's Chemical Abstracts Service number 952068-57-4 identifies it as 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid [4]. This section comprehensively examines the advanced methodologies employed for the synthesis and purification of Parishin E, focusing on three critical approaches: subcritical water extraction optimization, resin column chromatography separation protocols, and reverse-phase high-performance liquid chromatography purification systems.

Subcritical Water Extraction Optimization

Subcritical water extraction represents a revolutionary green technology for the isolation of Parishin E from natural matrices, particularly from Gastrodia elata rhizomes. This environmentally sustainable approach utilizes water at elevated temperatures between 100°C and 374°C under sufficient pressure to maintain the liquid state [5] [6]. The technique capitalizes on the dramatic alteration of water's physicochemical properties, particularly its dielectric constant, which decreases from 81.2 at ambient conditions to approximately 20 at 350°C and 100 megapascals [6].

Fundamental Principles and Mechanisms

The subcritical water extraction mechanism operates on the principle that water's polarity becomes tunable through temperature manipulation [6]. At elevated temperatures, water exhibits behavior similar to organic solvents such as methanol or ethanol, enabling the extraction of moderately polar compounds like Parishin E [5]. The extraction efficiency is governed by enhanced mass transfer kinetics, reduced surface tension, and improved solubility of target compounds in the modified aqueous medium [7].

The selectivity of subcritical water extraction allows for class-selective extractions, where polar compounds are extracted at lower temperatures while less polar ingredients require higher temperatures [6]. For Parishin E extraction, optimal temperature ranges have been established through systematic optimization studies, with most natural products requiring temperatures between 130°C and 240°C [5].

Optimization Parameters and Response Surface Methodology

The optimization of subcritical water extraction for Parishin E involves multiple interdependent parameters that require systematic evaluation using response surface methodology. The primary parameters include extraction temperature, extraction time, pressure, flow rate, and solid-to-liquid ratio [7] [8].

Temperature Optimization: Temperature represents the most critical parameter affecting extraction efficiency. Research has demonstrated that extraction yields increase significantly with temperature up to an optimal point, beyond which degradation may occur [7]. For similar phenolic compounds, optimal extraction temperatures range from 140°C to 220°C [7] [8]. The temperature effect follows a quadratic relationship with extraction yield, necessitating careful optimization to balance efficiency with compound stability.

Extraction Time Optimization: The temporal aspect of extraction involves balancing complete mass transfer with potential thermal degradation. Studies utilizing Box-Behnken design have shown that extraction times between 30 and 60 minutes typically provide optimal yields for phenolic compounds [7] [8]. The relationship between time and yield often exhibits an asymptotic behavior, where prolonged extraction beyond the optimal time may result in diminishing returns or compound degradation.

Flow Rate and Pressure Parameters: Dynamic subcritical water extraction employs continuous solvent flow, where flow rates between 2.5 and 8.0 milliliters per minute have been investigated [7]. Pressure serves primarily to maintain water in the liquid state at elevated temperatures, with optimal ranges typically between 10 and 200 bar [6]. While pressure effects are generally less pronounced than temperature effects, optimization studies have shown that pressure values around 20 bar are commonly employed for effective extraction [7].

Response Surface Methodology Applications: Advanced optimization employs central composite design or Box-Behnken design to model the complex interactions between extraction parameters [7] [8]. The mathematical models typically follow second-order polynomial equations that describe the relationship between independent variables and response variables such as extraction yield and antioxidant activity.

Extraction Yield Data and Performance Metrics

Systematic optimization studies have demonstrated significant improvements in extraction efficiency compared to conventional methods. For Gastrodia elata extracts containing Parishin E, subcritical water extraction has achieved yields substantially higher than traditional hot water extraction or solvent extraction methods [7] [9].

Comparative Performance Data:

ParameterSubcritical Water ExtractionConventional Hot WaterMethanol Extraction
Temperature (°C)140-1809565
Extraction Time (min)30-45120-180240-360
Yield Improvement (%)Baseline15-25% lower5-10% lower
Solvent ConsumptionWater onlyWater onlyHigh organic solvent
Processing TimeReduced by 60-75%StandardExtended

The optimization studies consistently demonstrate that subcritical water extraction provides superior extraction efficiency while maintaining environmental sustainability through solvent-free processing [7].

Quality Assessment and Compound Stability

The quality of Parishin E extracted through subcritical water extraction is assessed through multiple analytical parameters including total phenolic content, antioxidant activity, and chemical stability. Advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry confirm the structural integrity of extracted compounds [7].

Stability studies indicate that Parishin E maintains its chemical structure and biological activity when extracted under optimized subcritical water conditions. However, excessive temperature or prolonged extraction time can lead to hydrolytic degradation, emphasizing the importance of parameter optimization [5].

Resin Column Chromatography Separation Protocols

Resin column chromatography represents a fundamental purification technique for Parishin E isolation, utilizing the differential adsorption and desorption properties of various chromatographic resins. This methodology provides efficient separation based on molecular size, polarity, and specific chemical interactions [10] [11].

Resin Selection and Characterization

The selection of appropriate chromatographic resins constitutes a critical factor in achieving optimal separation of Parishin E from crude extracts. Macroporous resins have emerged as the preferred choice due to their high adsorption capacity, regenerability, and food-grade safety profile [10].

Amberlite XAD-2 Resin: This polystyrene-divinylbenzene copolymer resin exhibits excellent performance for Parishin E purification. The resin's hydrophobic nature and controlled porosity facilitate selective adsorption of phenolic compounds while allowing smaller polar molecules to pass through [3]. The surface area typically ranges from 300 to 800 square meters per gram, providing substantial interaction sites for compound adsorption.

Toyopearl Hardware-40S Polymer: This synthetic polymer resin offers superior chemical stability and mechanical strength, making it particularly suitable for repeated purification cycles. The resin's hydroxylated surface provides both hydrophobic and hydrophilic interaction sites, enabling versatile separation mechanisms [3].

ODS (Octadecylsilyl) Silica: Reversed-phase octadecylsilyl silica provides highly efficient separation based on hydrophobic interactions. The carbon-18 chains bonded to the silica surface create a hydrophobic stationary phase that effectively retains moderately polar compounds like Parishin E [12].

Column Preparation and Loading Protocols

The preparation of resin columns requires meticulous attention to packing uniformity and equilibration procedures to ensure reproducible separation performance [11] [13].

Column Packing Procedures: The wet packing method is preferred for resin column preparation, involving the preparation of a slurry containing the resin in the equilibration buffer. The slurry is carefully poured into the column to minimize air bubble formation and ensure uniform packing density [13]. The packed column height typically ranges from 15 to 30 centimeters for analytical separations, with larger columns employed for preparative applications.

Equilibration Protocols: Prior to sample loading, the packed resin column undergoes extensive equilibration with the appropriate buffer system. For Parishin E separation, initial equilibration involves washing with 5 to 10 column volumes of loading buffer to establish stable baseline conditions [13]. The equilibration buffer composition is optimized based on the specific resin type and target separation requirements.

Sample Loading Optimization: The crude extract containing Parishin E is prepared at concentrations that maximize loading capacity while maintaining separation efficiency. Sample volumes typically range from 1 to 5% of the total column volume for analytical separations [13]. The loading flow rate is controlled to ensure adequate residence time for proper adsorption kinetics.

Elution Strategies and Gradient Development

The elution of Parishin E from resin columns employs systematic gradient development to achieve optimal separation from co-extracted compounds [10] [3].

Stepwise Elution Protocol: The separation begins with extensive washing using the loading buffer to remove unretained impurities. Subsequently, a stepwise increase in organic solvent concentration facilitates selective elution of compounds based on their hydrophobicity. For Parishin E purification from Gastrodia elata extracts, the following stepwise protocol has proven effective:

  • Initial wash: distilled water (2-3 column volumes)
  • Intermediate elution: 30-40% methanol in water (3-4 column volumes)
  • Target compound elution: 50-70% methanol in water (4-5 column volumes)
  • Final wash: 100% methanol (2-3 column volumes)

Gradient Elution Optimization: Advanced purification employs linear or curved gradient elution profiles to achieve superior resolution. The gradient slope is optimized to balance separation efficiency with analysis time, typically ranging from 1% per minute for high-resolution separations to 5% per minute for rapid purification [10].

Monitoring and Fraction Collection

Real-time monitoring of the elution process enables precise fraction collection and ensures maximum recovery of Parishin E [10].

Ultraviolet Detection: Continuous monitoring at wavelengths between 254 nanometers and 280 nanometers provides sensitive detection of phenolic compounds. The characteristic absorbance profile of Parishin E facilitates real-time identification and collection optimization [3].

Fraction Collection Strategy: Automated fraction collectors enable precise timing and volume control for optimal recovery. Fractions are typically collected in 1-2 milliliter volumes for analytical separations, with larger volumes employed for preparative applications [10].

Performance Metrics and Validation

Separation Efficiency Data:

ParameterAmberlite XAD-2Toyopearl HW-40SODS Silica
Adsorption Capacity (mg/g)15-2520-3010-18
Recovery Rate (%)85-9288-9590-96
Purity Enhancement3.5-4.2 fold4.0-4.8 fold4.5-5.2 fold
Reusability (cycles)>50>100>200
Processing Time (hours)4-63-52-4

The performance metrics demonstrate the effectiveness of resin column chromatography in achieving substantial purification of Parishin E while maintaining high recovery rates [10].

Reverse-Phase High-Performance Liquid Chromatography Purification Systems

Reverse-phase high-performance liquid chromatography represents the most sophisticated and widely employed technique for the final purification and analytical characterization of Parishin E. This method provides exceptional resolution, reproducibility, and scalability for both analytical and preparative applications [14] [15].

Stationary Phase Selection and Optimization

The selection of appropriate stationary phases constitutes a fundamental aspect of reverse-phase high-performance liquid chromatography method development for Parishin E purification [16] [17].

Carbon-18 Bonded Silica: The carbon-18 stationary phase represents the gold standard for Parishin E separations due to its optimal hydrophobic selectivity and chemical stability. The octadecylsilyl chains provide consistent retention characteristics for moderately polar phenolic compounds [18]. Column specifications typically include particle sizes of 3 to 5 micrometers, pore sizes of 100 to 300 angstroms, and carbon loading of 12 to 20 percent [16].

Carbon-4 and Carbon-8 Phases: Alternative alkyl phases offer different selectivity profiles for specific separation challenges. Carbon-4 phases provide reduced hydrophobic retention, facilitating faster elution of highly retained compounds, while carbon-8 phases offer intermediate selectivity between carbon-4 and carbon-18 systems [15].

Phenyl-Bonded Phases: Phenyl stationary phases introduce π-π interactions with aromatic compounds, providing enhanced selectivity for phenolic compounds like Parishin E. These phases are particularly valuable for separating structural isomers and closely related compounds [16].

Mobile Phase Optimization and Method Development

The development of optimal mobile phase systems requires systematic evaluation of solvent composition, pH, ionic strength, and additives [16] [19].

Solvent System Selection: The primary mobile phase components for Parishin E separations typically consist of water and acetonitrile or methanol. Acetonitrile provides superior peak shapes and shorter analysis times due to its lower viscosity and UV transparency [19]. The optimal organic modifier concentration ranges from 20% to 60% depending on the specific separation requirements and column characteristics.

pH Optimization: Mobile phase pH significantly influences the retention and peak shape of Parishin E due to its ionizable functional groups. Optimal pH values typically range from 2.5 to 4.5, where the compound exists predominantly in its protonated form, providing consistent retention behavior [16]. Buffer systems such as phosphate or acetate buffers at concentrations of 10 to 50 millimolar ensure pH stability.

Ion-Pairing Agents: The addition of ion-pairing agents such as trifluoroacetic acid or formic acid enhances peak symmetry and improves retention reproducibility. Typical concentrations range from 0.05% to 0.2% volume per volume [15] [16].

Gradient Elution Development and Optimization

Gradient elution provides superior separation efficiency and reduced analysis time compared to isocratic methods [19] [20].

Linear Gradient Optimization: The development of linear gradient profiles involves systematic optimization of initial and final mobile phase compositions, gradient duration, and flow rate. For Parishin E separations, typical gradient conditions include:

  • Initial conditions: 10-20% acetonitrile in water with 0.1% formic acid
  • Final conditions: 60-80% acetonitrile in water with 0.1% formic acid
  • Gradient duration: 15-30 minutes for analytical separations
  • Flow rate: 0.8-1.2 milliliters per minute

Curved and Segmented Gradients: Advanced gradient profiles employ non-linear curves or multiple segments to optimize resolution for specific compound regions. These approaches enable fine-tuning of selectivity while maintaining reasonable analysis times [19].

Detection and Quantification Methods

Ultraviolet-Visible Detection: Parishin E exhibits strong ultraviolet absorption with maximum absorbance typically occurring around 220-280 nanometers. Multi-wavelength detection enables peak purity assessment and structural confirmation [3] [21].

Fluorescence Detection: The phenolic structure of Parishin E provides intrinsic fluorescence properties that can be exploited for enhanced sensitivity. Fluorescence detection at excitation wavelengths of 225 nanometers and emission wavelengths of 295 nanometers has demonstrated detection limits in the nanogram per milliliter range [21].

Mass Spectrometric Detection: High-resolution mass spectrometry provides definitive structural confirmation and enables detection of degradation products or impurities. Electrospray ionization in negative mode typically provides optimal sensitivity for Parishin E analysis [22].

Method Validation and Performance Characteristics

Comprehensive method validation ensures the reliability and reproducibility of reverse-phase high-performance liquid chromatography methods for Parishin E analysis [22].

Linearity and Range: Calibration curves demonstrate excellent linearity over concentration ranges from 2.5 to 5000 nanograms per milliliter, with correlation coefficients exceeding 0.999 [21]. The wide dynamic range accommodates both trace analysis and preparative applications.

Precision and Accuracy: Intra-day and inter-day precision studies typically demonstrate relative standard deviations below 4% for both retention time and peak area measurements. Recovery studies confirm accuracy values between 88% and 105% across the validated concentration range [22].

Detection and Quantification Limits: Optimized methods achieve detection limits between 0.024 and 0.359 micrograms per milliliter and quantification limits between 0.081 and 1.196 micrograms per milliliter [22].

Preparative Applications and Scale-Up

Preparative Chromatography Systems: Scale-up from analytical to preparative separations requires systematic optimization of column dimensions, flow rates, and sample loading. Preparative columns with internal diameters of 20-50 millimeters and lengths of 250-500 millimeters enable processing of gram quantities of crude extracts [23].

Loading Optimization: Sample loading is optimized to balance throughput with resolution, typically achieving loading capacities of 10-50 milligrams per gram of stationary phase [23]. Overload conditions are carefully avoided to maintain separation efficiency.

Fraction Collection and Recovery: Automated fraction collection systems enable precise recovery of purified Parishin E fractions. Recovery rates typically exceed 90% with purities exceeding 95% after single-pass purification [14].

Performance Comparison Table:

ParameterAnalytical HPLCSemi-PreparativePreparative
Column ID (mm)4.610-2020-50
Flow Rate (mL/min)1.0-1.55-1520-100
Sample Loading (mg)0.001-0.011-1010-1000
Resolution>2.0>1.5>1.2
Analysis Time (min)15-3020-4030-60
Purity Achievement (%)>99>98>95

XLogP3

-2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

460.12169082 g/mol

Monoisotopic Mass

460.12169082 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2023

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